Ethyl 4-bromo-2-cyano-5-methylbenzoate
Description
Ethyl 4-bromo-2-cyano-5-methylbenzoate (molecular formula: C₁₁H₁₀BrNO₂, molecular weight: 268.11 g/mol) is a substituted benzoate ester featuring three critical functional groups:
- Bromine at the 4-position: Enhances electrophilicity and participates in nucleophilic substitution reactions.
- Cyano group at the 2-position: Acts as a strong electron-withdrawing group, directing reactivity and stabilizing intermediates.
- Methyl group at the 5-position: Provides steric bulk and modulates solubility.
Synthesis: Industrially produced via bromination of 4-cyano-2-methylbenzoic acid followed by esterification with ethanol. Continuous flow reactors optimize yield and purity .
Properties
IUPAC Name |
ethyl 4-bromo-2-cyano-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-4-7(2)10(12)5-8(9)6-13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBFXPSPBYDMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2-cyano-5-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 4-cyano-2-methylbenzoic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification step is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-cyano-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are common reducing agents.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used for ester hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: The major product is the corresponding amine derivative.
Hydrolysis: The products are 4-bromo-2-cyano-5-methylbenzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-bromo-2-cyano-5-methylbenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-cyano-5-methylbenzoate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the cyano group can participate in hydrogen bonding or nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations
Halogen Replacement
- Ethyl 4-chloro-2-cyano-5-methylbenzoate: Replacing bromine with chlorine reduces polarizability, slowing nucleophilic substitution rates. Chloro derivatives exhibit enhanced antimicrobial activity compared to bromo analogs (MIC reduced by 30% in E. coli assays) .
Cyano Group Modifications
- Ethyl 4-bromo-2-nitro-5-methylbenzoate: Nitro groups increase electrophilicity but reduce stability under reducing conditions. Shows 2× higher cytotoxicity in HeLa cells compared to cyano analogs .
- Ethyl 4-bromo-2-amino-5-methylbenzoate: Replacing cyano with amino groups enables hydrogen bonding, enhancing interactions with biological targets (e.g., 50% lower IC₅₀ in kinase inhibition assays) .
Ester and Alkyl Group Variations
- Methyl 4-bromo-2-cyano-5-methylbenzoate: Smaller methyl ester reduces lipophilicity (logP decreases by 0.5), affecting membrane permeability .
- Ethyl 4-bromo-2-cyano-5-ethylbenzoate: Ethyl substitution at the 5-position increases steric bulk, reducing reaction yields in Suzuki-Miyaura couplings by 15% .
Positional Isomerism
Functional Group Additions/Replacements
| Compound Name | Unique Feature | Impact on Properties |
|---|---|---|
| Ethyl 4-bromo-2-cyano-5-methoxybenzoate | Methoxy instead of methyl | Improved solubility (20% higher in PBS) but reduced metabolic stability |
| Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate | Difluoromethyl group | Enhanced electronegativity accelerates hydrolysis rates (t₁/₂ = 2 hrs vs. 8 hrs for methyl) |
Key Research Findings
- Reactivity : Bromine at the 4-position undergoes efficient substitution with azide (NaN₃) or thiocyanate (KSCN), yielding intermediates for click chemistry .
- Biological Activity: Cyano and bromine synergize in kinase inhibition, with SAR studies showing a 40% improvement in selectivity over chloro analogs .
- Industrial Relevance : Automated synthesis protocols achieve 85% yield, outperforming manual batch methods (60% yield) .
Data Tables
Table 1: Substituent Effects on Reactivity and Bioactivity
| Compound | Substituent Change | Reaction Rate (k, M⁻¹s⁻¹) | Bioactivity (IC₅₀, µM) |
|---|---|---|---|
| This compound | Baseline | 1.0 | 12.0 |
| Ethyl 4-chloro-2-cyano-5-methylbenzoate | Br → Cl | 0.6 | 8.5 |
| Ethyl 4-bromo-2-nitro-5-methylbenzoate | CN → NO₂ | 1.8 | 6.2 |
Sources:
Table 2: Positional Isomer Comparison
| Compound | Melting Point (°C) | logP | Antimicrobial Activity (Zone of Inhibition, mm) |
|---|---|---|---|
| This compound | 98–100 | 2.3 | 15 |
| Ethyl 5-bromo-4-cyano-2-methylbenzoate | 85–87 | 2.1 | 10 |
| Ethyl 2-bromo-5-cyano-4-methylbenzoate | 105–107 | 2.5 | 18 |
Sources:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
